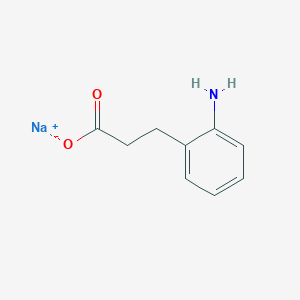

Sodium 3-(2-aminophenyl)propanoate

Description

Sodium 3-(2-aminophenyl)propanoate is a sodium salt of a β-amino acid derivative featuring a phenyl ring substituted with an amino group at the ortho position. This compound is structurally characterized by a propanoate backbone linked to a 2-aminophenyl group, resulting in a zwitterionic or anionic species depending on the pH. The presence of the sodium ion enhances solubility, making it advantageous for applications in aqueous environments or pharmaceutical formulations.

Properties

IUPAC Name |

sodium;3-(2-aminophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.Na/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDOATPUUXNWFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2-aminophenyl)propanoate typically involves the neutralization of 3-(2-aminophenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pH, and concentration of reactants.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized products.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Sodium 3-(2-aminophenyl)propanoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-(2-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Sodium 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoate

- Structure: Contains a benzoxazolinone ring instead of an aminophenyl group.

- Applications : Demonstrated efficacy as a plant growth promoter and precursor for pharmacologically active heterocycles .

- Key Difference: The oxazolinone ring introduces electrophilic reactivity, unlike the nucleophilic amino group in this compound.

Sodium 3-(((Diphenylphosphino)methyl)(alkyl)amino)propanoates (L1–L5)

- Structure : Phosphine- and nitrogen-coordinated ligands (e.g., L1: ethyl; L2: propyl; L3: butyl; L4: tert-butyl; L5: benzyl).

- Applications : Serve as catalysts in alkene hydrosilylation due to their electron-rich P,N-ligated cobalt centers .

- Key Difference: The phosphine and alkyl/aryl substituents enable coordination chemistry, unlike the simpler aminophenyl group in the target compound.

Ethyl 3-(Methylthio)propanoate

- Structure : Ethyl ester with a methylthio (-SCH₃) substituent.

- Applications : Identified as a key aroma compound in pineapple pulp and core, contributing to fruity flavors .

- Key Difference : The thioether group and ester functionality distinguish it from the sodium carboxylate and aromatic amine in the target compound.

Functional Analogs

Ethyl 3-(2-Furyl)propanoate

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- Structure: Thiazolidinone ring fused with an aminomethylene group.

- Applications : Exhibits antibacterial and antifungal activity, highlighting the role of heterocyclic modifications in bioactivity .

- Key Difference: The thiazolidinone moiety introduces sulfur-based heterocyclic reactivity absent in the target compound.

Comparative Data Table

Biological Activity

Sodium 3-(2-aminophenyl)propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further linked to a propanoate moiety. This structure allows for various interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds with biological molecules, which can modulate their function. The amino group plays a crucial role in these interactions, allowing the compound to engage with enzymes and receptors, potentially altering metabolic pathways and cellular responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sodium 3-(2-hydroxyphenyl)propanoate | Hydroxy group instead of amino | Antimicrobial |

| Sodium 3-(2-methoxyphenyl)propanoate | Methoxy group | Antioxidant |

| Sodium 3-(2-nitrophenyl)propanoate | Nitro group | Cytotoxic |

This comparison highlights that the amino group in this compound imparts distinct reactivity and biological activity compared to its analogs.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings suggest potential therapeutic applications in oncology.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory models, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses effectively, providing insights into its use for treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.